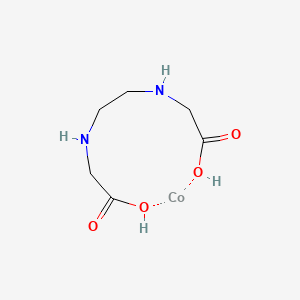![molecular formula C16H12ClNO4S B12649765 11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate CAS No. 4295-20-9](/img/structure/B12649765.png)
11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 150758: , also known as 1,3-dinitro-4-phenylbiphenyl, is a chemical compound with the molecular formula C18H12N2O4 and a molecular weight of 320.3 g/mol . It is characterized by the presence of two nitro groups and a phenyl group attached to a biphenyl structure. This compound is primarily used as an intermediate in the synthesis of various organic materials and has applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dinitro-4-phenylbiphenyl typically involves the nitration of biphenyl derivatives. One common method is the nitration of 1,3-dibromo-4-phenylbenzene using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: Industrial production of 1,3-dinitro-4-phenylbiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or other suitable methods to remove impurities and obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-dinitro-4-phenylbiphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.
Substitution: Electrophilic reagents such as halogens, sulfonic acids, or alkylating agents in the presence of catalysts or under acidic conditions.
Major Products Formed:
Reduction: 1,3-diamino-4-phenylbiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
1,3-dinitro-4-phenylbiphenyl has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dinitro-4-phenylbiphenyl involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of biochemical pathways and affect cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-dinitrobenzene: Similar structure with two nitro groups on a benzene ring.
4-nitrobiphenyl: Contains a single nitro group on a biphenyl structure.
2,4-dinitrotoluene: Contains two nitro groups on a toluene ring.
Uniqueness: 1,3-dinitro-4-phenylbiphenyl is unique due to the specific positioning of the nitro groups and the phenyl group on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
4295-20-9 |
|---|---|
Molecular Formula |
C16H12ClNO4S |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
11-methylthiochromeno[4,3-b]indol-11-ium;perchlorate |
InChI |
InChI=1S/C16H12NS.ClHO4/c1-17-14-8-4-2-6-11(14)13-10-18-15-9-5-3-7-12(15)16(13)17;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
XTSUSVMZDPZZOZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C3=CC=CC=C3SC=C2C4=CC=CC=C41.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



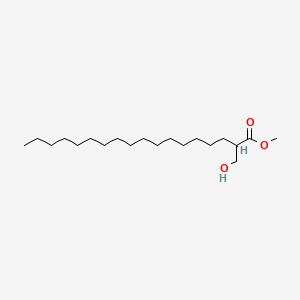

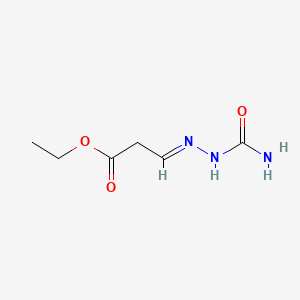
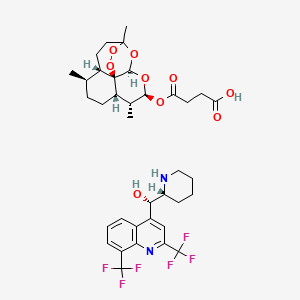

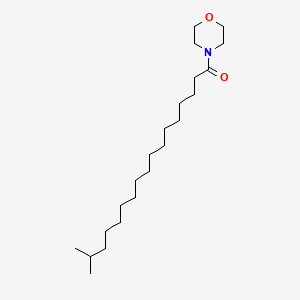
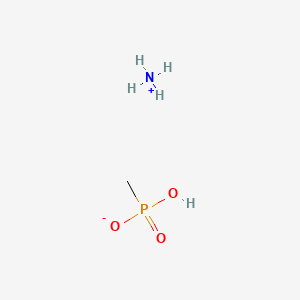
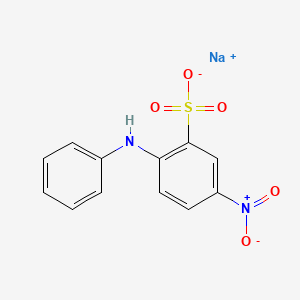

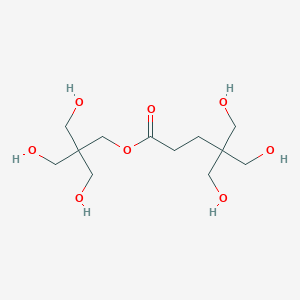
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

